molecular formula C19H26N2O B2969442 N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide CAS No. 946677-77-6

N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide

Cat. No.: B2969442
CAS No.: 946677-77-6
M. Wt: 298.43
InChI Key: UTFNMTYPSDMMBT-UHFFFAOYSA-N
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Description

N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide is a compound that features an adamantane group attached to a phenyl ring, which is further connected to a 3-amino-propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide typically involves the reaction of 4-(adamantan-1-yl)aniline with a suitable acylating agent, such as acryloyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Adamantan-1-yl)phenyl)acetamide
  • N-(4-(Adamantan-1-yl)phenyl)-3-chlorobenzamide
  • N-(4-(Adamantan-1-yl)phenyl)methylamine

Uniqueness

N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide is unique due to the presence of the 3-amino-propionamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other adamantane-containing compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-3-aminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c20-6-5-18(22)21-17-3-1-16(2-4-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFNMTYPSDMMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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